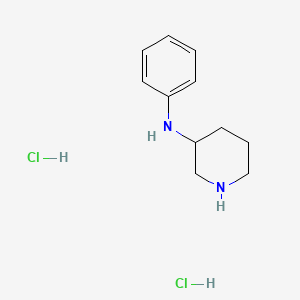

n-Phenylpiperidin-3-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

n-Phenylpiperidin-3-amine dihydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential biological properties and applications in various fields of research and industry. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

n-Phenylpiperidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

n-Phenylpiperidin-3-amine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of various piperidine derivatives, which are important in drug design and development.

Biology: It is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of n-Phenylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

n-Phenylpiperidin-3-amine dihydrochloride can be compared with other similar compounds, such as:

4-Anilinopiperidine (hydrochloride): This compound is an analytical reference standard and is used in research and forensic applications.

1-Benzylpyrrolidine-3-amine derivatives: These compounds have shown potential in the treatment of Alzheimer’s disease due to their antiaggregatory and antioxidant effects.

The uniqueness of this compound lies in its specific chemical structure and potential biological activities, which make it a valuable compound for various scientific research applications.

Biologische Aktivität

n-Phenylpiperidin-3-amine dihydrochloride is a chemical compound that has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. Its biological activity is primarily attributed to its interactions with neurotransmitter systems, making it a candidate for studying neurological disorders and potential therapeutic applications.

The biological effects of this compound are mediated through its interaction with specific receptors and enzymes. This compound is known to modulate dopaminergic and serotonergic pathways, leading to various physiological effects. Specifically, it has been reported to:

- Increase the release and uptake of dopamine and serotonin : This action suggests potential applications in treating mood disorders and conditions characterized by dopaminergic dysfunction, such as Parkinson's disease.

- Inhibit monoamine oxidase (MAO) enzymes : By inhibiting MAO, this compound may enhance the levels of neurotransmitters in the synaptic cleft, further supporting its antidepressant properties.

Biological Properties

The compound exhibits several significant biological properties:

| Property | Description |

|---|---|

| Dopaminergic Activity | Enhances dopamine release, potentially aiding in Parkinson's disease treatment. |

| Serotonergic Activity | Increases serotonin levels, which may alleviate depressive symptoms. |

| Anxiolytic Effects | Demonstrated potential to reduce anxiety in preclinical models. |

| Low Toxicity Profile | Exhibits minimal adverse effects at therapeutic doses; higher doses may cause seizures or respiratory issues. |

Case Studies and Research Findings

Research on this compound has provided insights into its therapeutic potential:

- Antidepressant Effects : A study investigating the compound's effects on animal models of depression found that it significantly reduced immobility time in forced swim tests, indicating antidepressant-like activity .

- Neuroprotective Properties : In models of neurodegeneration, this compound demonstrated protective effects against neuronal loss associated with excitotoxicity, suggesting its potential as a neuroprotective agent.

- Anxiolytic Activity : Experimental studies have shown that the compound reduces anxiety-like behaviors in rodents, correlating with increased serotonergic activity.

Applications in Scientific Research

This compound is utilized across various domains:

- Pharmacology : As a tool for studying neurotransmitter systems and their roles in mood regulation.

- Medicinal Chemistry : As a precursor for synthesizing novel compounds aimed at treating neurological disorders.

- Forensic Toxicology : Employed as a marker for detecting synthetic psychoactive substances in biological samples.

Current State of Research

Ongoing studies are focusing on elucidating the long-term effects and potential drug interactions involving this compound. Researchers are particularly interested in its application for treating conditions such as:

- Parkinson's Disease

- Schizophrenia

- Depression

Future directions include exploring new synthetic methods for producing this compound more efficiently and investigating its mechanisms at the molecular level to enhance therapeutic efficacy .

Eigenschaften

IUPAC Name |

N-phenylpiperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;;/h1-3,5-6,11-13H,4,7-9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZJZMCUQQGWKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.